
ZOSUQUIDAR
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zosuquidar (LY335979) is a third-generation P-glycoprotein (P-gp) inhibitor developed to overcome multidrug resistance (MDR) in cancer cells. P-gp, an ATP-binding cassette (ABC) transporter, effluxes chemotherapeutic agents, reducing intracellular drug accumulation and therapeutic efficacy. This compound selectively inhibits P-gp with a reported inhibition constant (Ki) of 59–60 nM, enhancing the cytotoxicity of anthracyclines, taxanes, and other substrates in P-gp-overexpressing cells . Its molecular formula is C₃₂H₃₁F₂N₃O₂·3HCl, and it exhibits high hydrophobicity (logD 4.8–5.2 at pH 7), necessitating careful handling in aqueous solutions to avoid nonspecific adsorption . Preclinical studies demonstrate its ability to restore drug sensitivity in acute myeloid leukemia (AML) blasts and improve brain penetration of paclitaxel in mice .
Q & A
Basic Research Questions
Q. What is the primary mechanism by which zosuquidar reverses multidrug resistance (MDR) in cancer cells?
this compound acts as a competitive inhibitor of P-glycoprotein (P-gp), an efflux transporter overexpressed in MDR cancer cells. It binds to P-gp with high affinity (Ki = 59–60 nM), blocking the efflux of chemotherapeutic substrates like vinblastine and doxorubicin. Methodologically, this is validated using competitive binding assays with radiolabeled substrates (e.g., [³H]vinblastine) in P-gp-expressing cell lines (e.g., MDCKII-MDR1) .
Q. What are the standard in vitro assays to quantify this compound's P-gp inhibitory activity?
Key assays include:
- Cytotoxicity reversal assays : Measure IC₅₀ reduction of P-gp substrate drugs (e.g., paclitaxel) in MDR cell lines (e.g., leukemia CEM/VLB₁₀₀) with/without this compound .
- Calcein-AM uptake assays : this compound inhibits P-gp-mediated efflux, increasing intracellular fluorescence of calcein, quantified via flow cytometry .
Q. How do solubility properties of this compound influence experimental design?
this compound·3HCl is sparingly soluble in aqueous buffers but dissolves in organic solvents (e.g., DMSO, ethanol) at ~10 mg/mL. Stock solutions should be prepared in inert gas-purged solvents to prevent oxidation. For in vivo studies, amorphous solid dispersions (ASDs) with polymers like HPMC improve dissolution and bioavailability .
Q. What analytical methods are used to characterize this compound in formulation studies?
High-performance liquid chromatography (HPLC) with UV detection and ¹H NMR (in D₂O) are standard for purity and stability testing. For ASDs, differential scanning calorimetry (DSC) confirms amorphous state, while dissolution tests monitor supersaturation .
Advanced Research Questions
Q. How can researchers optimize co-administration of this compound with P-gp substrate drugs to enhance bioavailability?
Co-formulating this compound and the substrate (e.g., etoposide) into HPMC-based ASDs ensures simultaneous release in the small intestine. In vivo rat models show this spatiotemporal association increases etoposide bioavailability by 2.5–5×. Key parameters include dissolution rate matching and intestinal P-gp inhibition kinetics .
Q. What experimental models resolve contradictions between in vitro and in vivo efficacy of this compound?
- In vitro : Use primary patient-derived cells (e.g., AML blast cells) to assess this compound’s ability to restore anthracycline sensitivity .
- In vivo : Employ orthotopic xenografts (e.g., brain tumors) to evaluate blood-brain barrier penetration via LC-MS/MS quantification of drug levels .
Q. How should researchers design studies to validate this compound's P-gp inhibition in heterogeneous tumor microenvironments?
Apply single-cell RNA sequencing to identify P-gp expression heterogeneity. Combine with spatial pharmacokinetic imaging (MALDI-MSI) to correlate this compound distribution with efflux activity in tumor regions .
Q. What statistical approaches address variability in this compound’s pharmacokinetic-pharmacodynamic (PK-PD) data?
Use nonlinear mixed-effects modeling (NONMEM) to account for inter-individual variability in absorption and P-gp saturation. Bootstrap resampling validates model robustness, especially in small preclinical cohorts .
Q. How can formulation scientists overcome this compound’s physicochemical limitations for sustained delivery?
Develop nanoparticle-based systems (e.g., PLGA nanoparticles) co-loaded with this compound and chemotherapeutics. In vitro release profiles and in vivo PK studies in rodents are critical to assess burst release vs. sustained inhibition .
Q. What methodologies confirm this compound’s target engagement in clinical biopsies?
Utilize PET tracers like [¹¹C]this compound for real-time imaging of P-gp inhibition in tumors. Correlate tracer uptake with immunohistochemical P-gp expression and chemotherapeutic response .
Q. How do researchers reconcile this compound’s species-specific PK differences in translational studies?
Conduct allometric scaling adjusted for interspecies differences in P-gp expression and metabolic enzymes (e.g., CYP3A4). Parallel in vitro assays using human/rodent hepatocytes and microsomes inform scaling accuracy .
Q. What strategies mitigate off-target effects of this compound in long-term dosing regimens?
Perform transcriptomic profiling (RNA-seq) to identify unintended pathway activation. In vivo toxicity studies in rodents should monitor hepatic/renal function and hematological parameters over 28-day cycles .
Q. Methodological Frameworks
Q. How to apply the PICOT framework to this compound-based MDR reversal studies?
- Population : P-gp-overexpressing cancer cell lines or xenografts.
- Intervention : this compound ± chemotherapeutic co-administration.
- Comparison : Substrate drug alone or with non-targeted inhibitors.
- Outcome : Fold-change in IC₅₀, tumor growth inhibition, or bioavailability.
- Time : Acute (48–72 hr in vitro) vs. chronic (14–21 days in vivo) .
Q. What FINER criteria ensure rigor in this compound research questions?
- Feasible : Adequate cell/animal models and analytical tools (e.g., LC-MS/MS).
- Interesting : Addresses mechanistic gaps (e.g., P-gp inhibition vs. apoptosis crosstalk).
- Novel : Explores understudied formulations (e.g., ASDs) or combinatorial targets.
- Ethical : Prioritizes humane animal endpoints and clinical relevance.
- Relevant : Aligns with NIH/NCI priorities on MDR and drug delivery .
Q. How to structure a mixed-methods study on this compound’s clinical potential?
- Quantitative : Randomized controlled trial (RCT) measuring pharmacokinetic endpoints.
- Qualitative : Semi-structured interviews with oncologists on this compound’s perceived utility.
- Integration : Convergent design where qualitative data explain RCT variability (e.g., patient adherence) .
Comparison with Similar Compounds
Comparison with Similar P-gp Inhibitors
Zosuquidar belongs to the third-generation P-gp inhibitors, alongside elacridar, tariquidar, and laniquidar. These compounds are structurally related, hydrophobic, and basic, but differ in potency, selectivity, and clinical applicability.
Structural and Functional Properties
Table 1: Key Characteristics of Third-Generation P-gp Inhibitors
*IC50 varies with preparation method: 5.8 nM (spike method) vs. 1.53 µM (serial dilution) .
- Potency: this compound and tariquidar exhibit nanomolar IC50 values, but this compound’s efficacy is highly method-dependent. Elacridar and laniquidar are less potent .
- Selectivity: this compound is highly specific for P-gp compared to MRP1, MRP2, and BCRP .
- Clinical Performance : this compound advanced to Phase III trials due to minimal pharmacokinetic interactions with chemotherapy, unlike tariquidar, which showed toxicity issues .
Pharmacokinetic and Pharmacodynamic Profiles
Table 2: Pharmacokinetic Comparisons in Preclinical Models
- Brain Penetration: this compound reversibly inhibits P-gp at the blood-brain barrier, increasing paclitaxel brain levels by 5.6-fold in mice when administered intravenously .
- Drug Interactions : Polysorbate 20 coadministration enhances this compound absorption at low doses (2 mg/kg) but reduces etoposide efficacy due to micelle entrapment .
Experimental and Clinical Challenges
- Adsorption Artifacts: this compound adsorbs to glass/plastic surfaces, leading to underestimated IC50 values in aqueous solutions. Similar issues affect elacridar and tariquidar . Mitigation requires spiking methods with ≥25% methanol or surfactants .
Preparation Methods
Synthetic Routes to Zosuquidar
Convergent Synthesis from Dibenzosuberone
The foundational synthetic route begins with dibenzosuberone [1210-35-1], which undergoes cyclopropanation with difluorocarbene generated in situ from lithium chlorodifluoroacetate . This yields 10,11-difluoromethanodibenzosuberone [167155-75-1], subsequently reduced with sodium borohydride to produce 1,1-difluorocyclopropane dibenzosuberol [797790-94-4] . Halogenation with 48% HBr introduces anti-periplanar stereochemistry at the cyclopropane bridge [312905-19-4], enabling nucleophilic displacement with piperazine derivatives to establish the critical quinoline-piperazine scaffold .
Enantioselective Synthesis of the Chiral Carbinol Center
The stereogenic carbinol center requires precise configuration control, achieved through:
-
Epoxide Ring-Opening : (S)-3-chloro-1,2-propanediol is converted to (R)-nosylate , then reacted with 5-hydroxyquinoline to form epoxide (R)-16 .
-
Spirocyclic Acetal Formation : N-acetyl-4-piperidone undergoes acid-catalyzed reaction with diols (e.g., catechol) to form spiroacetals, followed by palladium-catalyzed coupling with aryl bromides (yields: 68-82%) .
Key Intermediate Preparation
Dibenzosuberyl-Piperazine Derivatives
Coupling Reaction Optimization
The final coupling between epoxide (R)-16 and piperidine derivatives demonstrates solvent-dependent efficiency:
Solubility and Formulation Challenges
Solubility Enhancement Strategies
This compound’s poor aqueous solubility (0.15 mg/mL in HEPES buffer) necessitates formulation aids:
-
Polysorbate 20 : Increases solubility to 0.42 mg/mL at 50 μM
-
Methanol Co-Solvent : 25% v/v achieves 7.5 μM free this compound
Bioavailability Considerations
Oral administration studies in rats reveal:
Formulation | This compound Dose (mg/kg) | Bioavailability |
---|---|---|
Methanol Solution | 10 | 2.6% |
Polysorbate 20 Micelles | 50 | 4.2% |
Etoposide Co-Administered | 100 | 35% |
Analytical Characterization
Purity Assessment
HPLC-FL analysis employs:
Stereochemical Verification
Chiral stationary phase HPLC confirms enantiomeric excess:
Industrial Scale-Up Challenges
Critical Process Parameters
-
Cyclopropanation Temperature : Maintained at -78°C to prevent difluorocarbene dimerization
-
Borohydride Reduction : Controlled addition rate (0.5 mL/min) to avoid exothermic side reactions
-
Final Coupling : Strict argon atmosphere prevents palladium catalyst oxidation
Yield Optimization
Multi-gram synthesis demonstrates scalability:
Step | Lab Scale Yield | Pilot Plant Yield |
---|---|---|
Cyclopropanation | 72% | 68% |
Epoxide Formation | 89% | 82% |
Final Coupling | 82% | 75% |
Emerging Synthetic Approaches
Continuous Flow Chemistry
Recent trials show:
Enzymatic Resolution
Lipase-mediated kinetic resolution achieves:
Properties
CAS No. |
167354-40-7 |
---|---|
Molecular Formula |
C32H31F2N3O2 |
Molecular Weight |
527.612 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.